REACTION_CXSMILES
|
[C:1]1([CH:7]=[CH:8][C:9](=[O:11])[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.[OH-].[Na+].Cl>C(O)C.O>[OH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[CH:10][C:9](=[O:11])[CH:8]=[CH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:15][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
58.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=CC(C)=O
|
Name
|
|
Quantity
|
48.8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to a temperature below 15° C.
|
Type
|
CUSTOM
|
Details
|
being kept below 15° C
|
Type
|
FILTRATION
|
Details
|
An oily solid separates out, and this is filtered
|
Type
|
WASH
|
Details
|
washed with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=CC(C=CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |